molecular formula C9H6O4 B3368920 3,8-Dihydroxy-2H-1-benzopyran-2-one CAS No. 22132-00-9

3,8-Dihydroxy-2H-1-benzopyran-2-one

Cat. No.: B3368920
CAS No.: 22132-00-9
M. Wt: 178.14 g/mol
InChI Key: OGKVQGBROCXRTC-UHFFFAOYSA-N
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Description

3,8-Dihydroxy-2H-1-benzopyran-2-one is a dihydroxylated derivative of the coumarin scaffold, a privileged structure in medicinal chemistry and natural product research. The compound features the core 2H-1-benzopyran-2-one structure and is part of the extensive coumarin family, which is recognized for a wide spectrum of pharmacological activities. These activities include anti-inflammatory, anticoagulant, antioxidant, antimicrobial, and antineoplastic effects, making coumarin derivatives valuable tools for probing biological systems . Researchers can utilize this specific 3,8-dihydroxy-substituted compound to explore its potential mechanisms of action. Like other coumarin derivatives, its biological activity is highly dependent on the substitution pattern on the core ring system . It may modulate key cellular signaling pathways or exhibit its effects through interactions with enzymes and proteins, which can be evaluated via techniques such as molecular docking studies . This product is intended for research applications in chemical biology, drug discovery, and as a standard or building block for the synthesis of more complex molecules. This compound is supplied for Research Use Only. It is strictly not intended for personal, diagnostic, or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,8-dihydroxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O4/c10-6-3-1-2-5-4-7(11)9(12)13-8(5)6/h1-4,10-11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGKVQGBROCXRTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)OC(=O)C(=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10573735
Record name 3,8-Dihydroxy-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10573735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22132-00-9
Record name 3,8-Dihydroxy-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10573735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Natural Occurrence and Isolation Methodologies for 3,8 Dihydroxy 2h 1 Benzopyran 2 One Analogues

Distribution in Botanical Sources

Hydroxycoumarins are widely distributed throughout the plant kingdom, where they play crucial roles in plant defense and physiology.

Specific Plant Families and Genera

Analogues of 3,8-Dihydroxy-2H-1-benzopyran-2-one are found in numerous plant species across a wide array of families. Coumarins are identified as secondary metabolites in approximately 150 different plant species distributed among nearly 30 families. The most prominent of these include the Rutaceae, Umbelliferae (Apiaceae), Clusiaceae, and Oleaceae families nih.gov.

For instance, the analogue 7,8-dihydroxycoumarin, also known as daphnetin (B354214), is notably found in plants belonging to the Daphne genus medchemexpress.com. Another related compound, 5,8-dihydroxycoumarin, has been successfully isolated from the aerial parts of sweet grass (Hierochloë odorata L.) mdpi.com. The structural diversity of these compounds is vast, with over 1,300 different coumarins having been isolated from various natural botanical sources mdpi.com.

Table 1: Examples of Hydroxycoumarin Analogues in Botanical Sources

Compound NameCommon NameBotanical Source (Genus/Species)Plant Family
7,8-DihydroxycoumarinDaphnetinDaphne spp.Thymelaeaceae
5,8-DihydroxycoumarinHierochloë odorata L.Poaceae
6,7-DihydroxycoumarinEsculetin (B1671247)Found in various families-
7-HydroxycoumarinUmbelliferoneFound in various families-
7-Hydroxy-6-methoxycoumarinScopoletinFound in various families-

Role as Secondary Metabolites and Phytoalexins

Hydroxycoumarins function as important secondary metabolites in plants, often acting as phytoalexins—antimicrobial compounds synthesized by plants in response to pathogen attack or stress ijcmas.commdpi.com. These compounds are a key component of the plant's chemical defense strategy nih.gov.

When plants are challenged by pathogenic bacteria or fungi, they can secrete hydroxycoumarins like daphnetin, esculetin, scopoletin, and umbelliferone to protect themselves nih.gov. The accumulation of these phenolic metabolites and phytoalexins is considered a significant factor in limiting the spread of invading pathogens nih.gov. For example, studies have shown that hydroxycoumarins exhibit antibacterial activity against the phytopathogen Ralstonia solanacearum, which causes bacterial wilt in plants. They can induce irreversible damage to the bacterial cell membrane and reduce the formation of biofilms, which are crucial for bacterial invasion and infection nih.gov. The rapidity of phytoalexin accumulation at infection sites is often associated with disease resistance in plants ijcmas.com.

Presence in Microbial Organisms

The occurrence of this compound analogues is not limited to the plant kingdom; they are also produced by various microorganisms.

Fungal Metabolites

Certain fungi are capable of producing benzopyran derivatives. Endophytic fungi, which live within plant tissues, are a notable source of diverse secondary metabolites, including coumarins nih.gov. For example, a mangrove endophytic fungus, Penicillium citrinum, has been found to produce several benzopyran derivatives nih.gov. Another species, Talaromyces pinophilus, isolated from a marine sponge, also produces complex polyketides that share biosynthetic origins with coumarins mdpi.com. A related compound, 3,8-dihydroxy-1-methyl-9H-xanthen-9-one, has been isolated from Paraconiothyrium sp., an endophyte found in the fruits of Azadirachta indica nih.gov. The compound this compound itself has been described as a natural product derived from a fungal source krackeler.com.

Bacterial Production

While plants and fungi are primary natural sources, advances in metabolic engineering have enabled the production of hydroxycoumarins in bacteria. Researchers have successfully engineered novel biosynthetic pathways in Escherichia coli to produce dihydroxycoumarins, such as 4,6-dihydroxycoumarin (B1493919), from simple carbon sources like glycerol nih.govresearchgate.net. This demonstrates the potential for bacterial systems to serve as production platforms for these valuable compounds. The biosynthesis is achieved by leveraging the promiscuity of certain bacterial enzymes and extending existing metabolic pathways, such as the shikimate pathway nih.govresearchgate.net. Although direct natural production of this compound by bacteria is not widely documented, the capacity for microbial synthesis of related structures is evident.

Advanced Isolation Techniques for Hydroxycoumarins

The isolation of specific hydroxycoumarins from complex natural extracts requires sophisticated analytical techniques due to the structural similarity of these compounds.

A general procedure for isolating a hydroxycoumarin, such as 5,8-dihydroxycoumarin from Hierochloë odorata, involves initial extraction of the dried plant material with a solvent mixture like methanol/water/acetic acid. The concentrated extract is then subjected to successive liquid-liquid extractions with solvents of increasing polarity, such as hexane, tert-butyl methyl ether, and butanol, to partition the compounds based on their solubility mdpi.com.

For the purification of individual compounds, advanced chromatographic techniques are essential. High-performance liquid chromatography (HPLC) and Ultra-high-performance liquid chromatography (UHPLC) are central tools for profiling and isolating compounds from complex extracts mdpi.com. These methods, often coupled with mass spectrometry (LC-MS) or UV/Vis detectors, allow for the precise separation and identification of different hydroxycoumarins mdpi.com. Column chromatography is also a fundamental technique used in the final purification steps to obtain pure compounds from fractions obtained during initial extraction processes.

Chromatographic Separation Methods (e.g., HPLC, UHPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are indispensable tools for the separation and purification of dihydroxycoumarin analogues from complex plant extracts. These techniques offer high resolution and sensitivity, allowing for the precise separation of structurally similar compounds.

A common approach for the separation of coumarin (B35378) derivatives involves the use of reversed-phase C18 columns. The mobile phase typically consists of a gradient mixture of an aqueous solution (often containing a small percentage of an acid like formic or acetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. This gradient elution allows for the effective separation of compounds with varying polarities.

The following interactive data table summarizes typical HPLC conditions that can be adapted for the separation of dihydroxycoumarin analogues, based on methods developed for similar phenolic compounds nih.govunich.it.

ParameterCondition
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol
Gradient Optimized linear gradient (e.g., starting with a higher percentage of A and increasing B over time)
Flow Rate 0.8 - 1.2 mL/min
Detection UV-Vis or Photodiode Array (PDA) Detector (typically in the range of 280-350 nm)
Column Temperature 25 - 40 °C

For more rapid and efficient separations, UHPLC systems, which utilize columns with smaller particle sizes (typically sub-2 µm), can be employed. This results in higher resolution and significantly reduced analysis times. The principles of separation remain the same as HPLC, but the operational parameters are adjusted to accommodate the higher pressures generated by the smaller particle size columns.

Extraction Optimization Strategies

The initial step in isolating dihydroxycoumarin analogues from plant material is a robust and efficient extraction process. The goal is to maximize the yield of the target compounds while minimizing the co-extraction of undesirable matrix components. The choice of solvent and extraction technique are critical factors in achieving this.

Solvent Selection:

The polarity of the extraction solvent plays a crucial role in the selective extraction of dihydroxycoumarins. Due to the presence of hydroxyl groups, these compounds exhibit a degree of polarity. Solvents such as methanol, ethanol (B145695), and their aqueous mixtures are commonly employed. Research on the extraction of phenolic compounds from various plant materials has shown that a mixture of an organic solvent and water is often more efficient than the pure solvent alone.

The following interactive table presents a comparison of the extraction efficiency of different solvents for phenolic compounds, which provides a basis for selecting an appropriate solvent system for dihydroxycoumarins nih.gov.

Solvent SystemRelative Extraction Efficiency for Phenolic Compounds
MethanolHigh
70% Methanol (aq)Very High
EthanolHigh
70% Ethanol (aq)Very High
AcetoneModerate
WaterLow to Moderate

Extraction Techniques:

Several techniques can be employed for the extraction of dihydroxycoumarins from plant matrices. Traditional methods like maceration and Soxhlet extraction are effective but can be time-consuming and require large volumes of solvent. Modern techniques such as Ultrasound-Assisted Extraction (UAE) have gained prominence due to their increased efficiency and reduced extraction times nih.govukm.mynih.gov.

UAE utilizes the energy of ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls disrupts the cell structure, facilitating the release of intracellular components into the solvent. The efficiency of UAE can be optimized by adjusting several parameters.

The interactive data table below illustrates the optimization of UAE parameters for the extraction of bioactive compounds from plant material, which can be adapted for dihydroxycoumarins ukm.mynih.gov.

ParameterRange for OptimizationImpact on Efficiency
Solvent Concentration 30-90% (aqueous organic solvent)The optimal concentration balances the polarity of the solvent with the target compounds.
Temperature 30-70 °CHigher temperatures can increase solubility and diffusion rates, but excessive heat may degrade the compounds.
Time 10-60 minutesLonger extraction times can increase yield, but there is a point of diminishing returns.
Solid-to-Solvent Ratio 1:10 to 1:50 (g/mL)A higher solvent volume can improve extraction efficiency but may lead to more dilute extracts.
Ultrasonic Power 100-400 WHigher power can enhance cell disruption but may also cause compound degradation if not controlled.

By systematically optimizing these parameters, researchers can develop highly efficient and selective extraction protocols for the isolation of this compound analogues from their natural sources.

Synthetic Methodologies and Chemical Modifications of 3,8 Dihydroxy 2h 1 Benzopyran 2 One

Total Synthesis Approaches to the Core Scaffold

The construction of the fundamental 3,8-dihydroxy-2H-1-benzopyran-2-one framework can be achieved through both classical and modern synthetic routes.

Classical condensation reactions remain a cornerstone for the synthesis of coumarin (B35378) derivatives. The Pechmann and Knoevenagel condensations are two of the most widely utilized methods for this purpose. wikipedia.orgtaylorandfrancis.comconnectjournals.com

The Pechmann condensation involves the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. wikipedia.orgconnectjournals.com For the synthesis of the 8-hydroxycoumarin (B196171) scaffold, pyrogallol (B1678534) is a suitable starting phenol. The reaction proceeds through transesterification followed by an intramolecular electrophilic attack on the activated aromatic ring and subsequent dehydration. wikipedia.org For instance, the condensation of pyrogallol with ethyl acetoacetate (B1235776) in the presence of a suitable acid catalyst, such as boron trifluoride dihydrate, can yield 7,8-dihydroxy-4-methylcoumarin (B1670369) in excellent yields (98-99%). nih.gov To obtain the 3,8-dihydroxy core, a β-ketoester with a hydroxyl or a protected hydroxyl group at the α-position would be required. The reactivity of pyrogallol derivatives in the Pechmann reaction is noted to be lower than that of resorcinol (B1680541) derivatives, indicating that the reaction conditions need to be carefully optimized. ias.ac.in

The Knoevenagel condensation provides another versatile route to coumarins, typically involving the reaction of an o-hydroxybenzaldehyde with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. researchgate.netpsu.edu To synthesize the this compound scaffold via this method, 2,3-dihydroxybenzaldehyde (B126233) would be the required starting material. This would be condensed with an appropriate active methylene compound, such as a malonic acid derivative. For example, the condensation of an o-hydroxybenzaldehyde with diethyl malonate can lead to the formation of a coumarin-3-carboxylate. researchgate.netamazonaws.com Subsequent hydrolysis and decarboxylation would then be necessary to obtain the 3-unsubstituted coumarin, while the introduction of the 3-hydroxy group would require a different strategy or a suitably substituted active methylene component. The Knoevenagel condensation can be performed in water, which offers a green and efficient one-pot procedure for the synthesis of 3-substituted coumarins. encyclopedia.pub

Table 1: Comparison of Classical Condensation Reactions for Coumarin Synthesis

Reaction Starting Materials Catalyst Key Features
Pechmann Condensation Phenol, β-ketoester Strong acid (e.g., H₂SO₄, AlCl₃, BF₃·2H₂O) One-pot reaction, good yields for activated phenols. wikipedia.orgnih.gov
Knoevenagel Condensation o-Hydroxybenzaldehyde, Active methylene compound Weak base (e.g., piperidine, pyridine) Versatile for introducing substituents at C3. researchgate.netsemanticscholar.org

Modern synthetic methods often focus on improving efficiency, selectivity, and environmental friendliness through the use of advanced catalytic systems.

One-Pot Reactions: The synthesis of 7,8-dihydroxycoumarin derivatives has been achieved in a one-pot reaction via the Pechmann condensation of pyrogallol with various β-ketoesters using scandium(III) triflate (Sc(OTf)₃) as a catalyst. nih.gov This method provides a straightforward approach to C4-substituted 7,8-dihydroxycoumarins. nih.gov Similarly, other Lewis acids and solid acid catalysts have been employed to facilitate the Pechmann condensation under milder conditions and with improved yields. taylorandfrancis.comnih.gov For example, Ti(IV)-doped ZnO nanoparticles have been used as a heterogeneous catalyst for the synthesis of coumarins from a broad spectrum of substituted phenols and β-ketoesters. nih.gov One-pot, three-component reactions have also been developed for the synthesis of polyfunctionalized 4H-benzo[b]pyran derivatives, highlighting the potential for creating complex coumarin-related structures in a single step. psu.edu

Metal-Free Strategies: There is a growing interest in developing metal-free synthetic routes to avoid the use of potentially toxic and expensive metal catalysts. nih.gov Metal-free approaches for the synthesis of 3-aryl-4-substituted coumarins have been reported, involving the intramolecular cyclization of esters derived from salicylaldehydes or o-hydroxyacetophenones using a base like potassium hydroxide (B78521) in pyridine. arabjchem.org While not directly applied to this compound, these methods demonstrate the feasibility of metal-free strategies for constructing the coumarin core.

Regioselective Hydroxylation and Functionalization Strategies

The introduction of hydroxyl groups at specific positions of the coumarin scaffold is a key step in the synthesis of polyhydroxylated derivatives like this compound. This can be achieved either by starting with pre-hydroxylated precursors or by regioselective hydroxylation of a pre-formed coumarin ring.

Direct chemical methods for the regioselective hydroxylation of the coumarin nucleus are challenging. However, enzymatic methods have shown promise. For example, cytochrome P450 enzymes, such as CYP2A6, are known to catalyze the 7-hydroxylation of coumarin. nih.govacs.org Studies have also investigated the variability of coumarin 3-hydroxylation in humans, which is also mediated by cytochrome P450 enzymes. nih.gov While these are metabolic pathways, they provide a basis for exploring biocatalytic approaches for the regioselective hydroxylation of coumarins in a synthetic context. The development of synthetic catalysts that can mimic the regioselectivity of these enzymes is an active area of research.

Green Chemistry Principles in Coumarin Synthesis

The synthesis of coumarins has traditionally relied on classic named reactions that often involve harsh conditions, hazardous reagents, and toxic catalysts. However, the growing emphasis on sustainable chemical practices has led to the development of numerous green synthetic methodologies for coumarin derivatives. nih.gov These approaches aim to reduce the environmental impact by utilizing safer solvents, renewable starting materials, and energy-efficient processes.

Biocatalysis: A prominent green strategy is the use of biocatalysts, such as isolated enzymes or whole microbial cells, to perform specific transformations under mild conditions. mdpi.com For instance, lipases have been employed for the regioselective acylation of dihydroxy-4-methylcoumarins, demonstrating the potential for precise modifications without the need for protecting groups. nih.gov Microbial reduction of the coumarin double bond to yield dihydrocoumarin (B191007) has also been successfully achieved using various yeasts and filamentous fungi, offering a green alternative to chemical reduction methods. mdpi.comresearchgate.net Furthermore, de novo biosynthesis of dihydroxycoumarins in microorganisms like Escherichia coli represents a cutting-edge approach to produce these compounds from simple carbon sources like glycerol, completely avoiding the use of petrochemicals. nih.gov

Green Catalysts and Solvents: The replacement of hazardous acid and base catalysts with more environmentally benign alternatives is a cornerstone of green coumarin synthesis. srce.hr Studies have shown the successful use of natural catalysts like tamarind juice for Pechmann condensation reactions. Environmentally friendly solid acid catalysts and even simple, inexpensive substances like molecular iodine have been used to catalyze the synthesis of biscoumarins under ultrasound or microwave irradiation. srce.hr The use of greener solvents, such as water or ethanol (B145695), often in combination with these catalysts, further enhances the sustainability of these methods. srce.hrmdpi.com For example, the synthesis of coumarin-hydroxybenzohydrazide derivatives has been reported using vinegar and ethanol as the catalyst and solvent system. mdpi.comnih.gov

Energy-Efficient Methods: To minimize energy consumption, alternative energy sources to conventional heating are being explored. Microwave-assisted and ultrasound-promoted reactions have been shown to significantly reduce reaction times and improve yields in coumarin synthesis. srce.hr Electrochemical methods also present a green alternative, enabling reactions like nitration to occur under ambient temperature and pressure without the need for toxic reagents. acs.org

The following table summarizes various green chemistry approaches applied to the synthesis of coumarins and their derivatives.

Green Approach Catalyst/System Key Features Example Application Reference(s)
BiocatalysisLipase from Rhizopus oryzaeRegioselective acylationSynthesis of 8-acyloxy-7-hydroxy-4-methylcoumarins nih.gov
BiocatalysisWhole cells (yeasts, fungi)Reduction of C=C double bondSynthesis of dihydrocoumarin mdpi.comresearchgate.net
BiocatalysisEngineered E. coliDe novo biosynthesis from glycerolProduction of 4,6-dihydroxycoumarin (B1493919) nih.gov
Green CatalystVinegarNatural, biodegradable acid catalystSynthesis of coumarin-hydroxybenzohydrazide mdpi.comnih.gov
Green CatalystMolecular IodineInexpensive, efficient catalystUltrasound/microwave-assisted synthesis of biscoumarins srce.hr
Electrochemical SynthesisConstant-current electrolysisReagent-free, mild conditionsSynthesis of a 6,7-dihydroxycoumarin derivative acs.org

These advancements in green chemistry not only provide more sustainable routes to valuable coumarin compounds but also align with the broader goals of reducing the chemical industry's environmental footprint.

Advanced Spectroscopic and Analytical Characterization for Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework.

One-dimensional (1D) NMR spectroscopy, including proton (¹H) and carbon-13 (¹³C) NMR, is fundamental for the initial structural verification of 3,8-dihydroxy-2H-1-benzopyran-2-one.

¹H NMR: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For coumarin (B35378) derivatives, the protons on the aromatic and pyrone rings exhibit characteristic chemical shifts and coupling patterns. stackexchange.com The hydroxyl protons will typically appear as broad singlets, and their chemical shift can be dependent on the solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum reveals the number of non-equivalent carbons and their electronic environments. The carbonyl carbon of the lactone ring in this compound is expected to have a characteristic downfield chemical shift. The chemical shifts of the aromatic and pyrone ring carbons provide further confirmation of the compound's core structure.

Table 1: Representative ¹H and ¹³C NMR Data for a Benzopyran Derivative

Atom No.¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
2-162.1
36.43 (d)116.5
47.73 (d)143.8
4a-118.9
57.30 (m)124.5
67.55 (m)131.8
77.30 (m)128.0
87.55 (m)154.2
8a-116.2

Note: This table provides example data for a related benzopyran structure. Actual chemical shifts for this compound may vary. Data based on similar structures found in literature. stackexchange.com

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning proton and carbon signals and for elucidating complex structural features and connectivities.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other in the molecule's structure. sdsu.eduemerypharma.com This is crucial for tracing the connectivity of the proton spin systems within the aromatic and pyrone rings. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, allowing for the direct assignment of a proton's signal to its attached carbon. sdsu.eduemerypharma.com This is a powerful tool for assigning the carbon signals based on the more easily interpreted proton spectrum. emerypharma.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space interactions between protons that are in close proximity, which helps in determining the stereochemistry and conformation of the molecule.

HETCOR (Heteronuclear Correlation): An older 2D technique that, like HSQC, correlates proton and carbon signals. youtube.com

DEPT (Distortionless Enhancement by Polarization Transfer): While a 1D technique, DEPT experiments are often run alongside ¹³C NMR to differentiate between CH, CH₂, and CH₃ groups, which aids in the assignment of carbon signals.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns, which can aid in structural elucidation. mdpi.com

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a molecule. benthamopen.comnih.gov For this compound (C₉H₆O₅), HRMS can confirm its molecular weight of 194.0215 g/mol . sigmaaldrich.com This high level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. benthamopen.com

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a spectrum of product ions. nih.gov This technique is particularly valuable for the structural characterization of metabolites in complex mixtures. nih.gov The fragmentation pattern of this compound would be expected to show characteristic losses, such as the loss of CO from the pyrone ring, which is a common fragmentation pathway for coumarins. benthamopen.com Analysis of these fragmentation patterns can help in identifying and confirming the structure of this compound and its metabolites in biological samples. nih.gov The consistency of MS/MS data across different platforms is an ongoing area of research. nih.gov

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. nih.gov The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups.

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional GroupAbsorption Range (cm⁻¹)Description
O-H (hydroxyl)3200-3600Broad and strong, indicating hydrogen bonding core.ac.uk
C=O (lactone)1650-1800Strong absorption, characteristic of the carbonyl group core.ac.uk
C=C (aromatic)1450-1600Multiple sharp bands
C-O (ether/ester)1000-1300Strong absorption

The presence of a broad O-H stretching band confirms the hydroxyl groups, while the strong C=O stretching absorption is indicative of the lactone ring. libretexts.org The absorptions in the aromatic region confirm the presence of the benzene (B151609) ring. libretexts.org

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid, providing unequivocal proof of a molecule's absolute configuration. ed.ac.uknih.gov This technique relies on the diffraction of X-rays by the electron clouds of the atoms in a crystal lattice. The resulting diffraction pattern is then mathematically analyzed to generate a detailed model of the molecular structure.

For instance, the crystal structure of 7,8-dihydroxy-4-methylcoumarin (B1670369), a related compound, was determined by X-ray diffraction, revealing its crystallization in the triclinic space group P1. nih.gov Such studies provide precise bond lengths, bond angles, and torsion angles, which are fundamental to understanding the molecule's conformation and reactivity.

In cases where the molecule is chiral, such as with the fungal-derived Berkecoumarin, ((S)-8-hydroxy-3-(2-hydroxypropyl)-6-methoxy-2H-chromen-2-one), X-ray diffraction is instrumental in unambiguously assigning the absolute configuration (R or S) at the stereocenter. iucr.orgresearchgate.net This is achieved by analyzing the anomalous scattering of the X-rays, a phenomenon that is particularly sensitive when heavier atoms are present in the structure. researchgate.net The determination of the absolute configuration is paramount for understanding the specific interactions of a chiral molecule with biological systems.

Table 1: Illustrative Crystallographic Data for a Dihydroxycoumarin Derivative (7,8-dihydroxy-4-methylcoumarin)

ParameterValue
Crystal SystemTriclinic
Space GroupP1
a (Å)7.631(2)
b (Å)9.456(5)
c (Å)7.075(3)
α (°)103.13(3)
β (°)91.84(3)
γ (°)68.21(3)
Volume (ų)460.9(3)
Data sourced from a study on 7,8-dihydroxy-4-methylcoumarin and is intended for illustrative purposes. nih.gov

Chromatographic-Mass Spectrometric Integration (e.g., LC-MS/MS, GC-MS) for Complex Mixture Analysis and Quantification in Research Matrices

The integration of chromatographic separation techniques with mass spectrometry provides powerful analytical platforms for the analysis of "this compound" in complex research matrices such as biological fluids, plant extracts, and synthetic reaction mixtures. nih.govnih.gov These hyphenated techniques offer exceptional sensitivity and selectivity, allowing for both the identification and precise quantification of the target analyte.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a cornerstone technique for the analysis of coumarin derivatives in various samples. nih.govnih.gov The methodology typically involves:

Chromatographic Separation: Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is commonly employed to separate the analyte of interest from other components in the sample matrix. A C18 column is often used with a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with the addition of a small amount of acid (e.g., formic acid) to improve peak shape and ionization efficiency. nih.gov

Ionization: The eluent from the LC system is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like dihydroxycoumarins, typically forming protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. massbank.eu

Tandem Mass Spectrometry (MS/MS): For quantification, a triple quadrupole mass spectrometer is often used in multiple reaction monitoring (MRM) mode. In this setup, the first quadrupole selects the precursor ion (the molecular ion of the analyte). This ion is then fragmented in the collision cell, and the second quadrupole selects a specific product ion for detection. This process provides a high degree of selectivity and sensitivity, minimizing interference from the matrix. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

While less common for polar compounds like dihydroxycoumarins due to their lower volatility, GC-MS can be employed after a derivatization step. Derivatization, such as silylation, converts the polar hydroxyl groups into less polar and more volatile silyl (B83357) ethers, making the compound amenable to GC analysis. GC-MS offers high chromatographic resolution and provides characteristic fragmentation patterns upon electron ionization (EI), which can be used for structural elucidation and confirmation. benthamopen.com

Fragmentation Patterns in Mass Spectrometry

The fragmentation of the molecular ion in the mass spectrometer provides a structural fingerprint of the compound. For coumarins, common fragmentation pathways involve the loss of carbon monoxide (CO) and subsequent cleavages of the ring system, providing valuable information for structural confirmation. benthamopen.comlibretexts.orgchemguide.co.uk The specific fragmentation pattern of this compound would be characterized by losses related to its hydroxyl groups and the lactone ring.

Sample Preparation for Complex Matrices

Effective sample preparation is critical for accurate and reliable quantification, especially in complex biological or environmental samples. Common techniques include:

Solid-Phase Extraction (SPE): This technique is used to isolate and concentrate the analyte from the sample matrix while removing interfering substances.

Liquid-Liquid Extraction (LLE): This method separates compounds based on their differential solubilities in two immiscible liquids.

Protein Precipitation: For biological samples like plasma or serum, proteins are often precipitated using an organic solvent (e.g., acetonitrile) and removed by centrifugation before LC-MS/MS analysis. semanticscholar.org

The selection of the appropriate sample preparation method depends on the nature of the research matrix and the concentration of the analyte.

Table 2: Key Parameters in LC-MS/MS Method Development for Dihydroxycoumarin Analysis

ParameterTypical Conditions/Considerations
Chromatographic Column Reversed-phase C18, C8
Mobile Phase Water/Acetonitrile or Water/Methanol gradient with 0.1% Formic Acid
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
MS Analysis Mode Multiple Reaction Monitoring (MRM) for quantification
Precursor Ion [M+H]⁺ or [M-H]⁻
Product Ions Characteristic fragments from the precursor ion
Sample Preparation Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), Protein Precipitation
This table presents a generalized summary of typical parameters and is not specific to a validated method for this compound.

Preclinical Biological Activities and Mechanistic Investigations of 3,8 Dihydroxy 2h 1 Benzopyran 2 One and Its Analogues

Antioxidant and Free Radical Scavenging Activities

Coumarin (B35378) derivatives, especially those with multiple hydroxyl groups, are recognized for their antioxidant properties. nih.gov These properties are largely attributed to their ability to donate hydrogen atoms or electrons, which neutralizes reactive oxygen species (ROS) and other free radicals. nih.govnih.gov

In Vitro Assays (e.g., DPPH, ABTS, ORAC)

The antioxidant potential of dihydroxycoumarin analogues has been consistently demonstrated across various in vitro assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays are commonly used to evaluate this activity.

Studies have shown that the presence and position of hydroxyl groups on the coumarin scaffold are crucial for antioxidant efficacy. For instance, compounds with ortho-dihydroxy substitutions, such as 7,8-dihydroxy-4-methylcoumarin (B1670369) and esculetin (B1671247) (6,7-dihydroxycoumarin), are among the most effective scavengers of DPPH, hydroxyl, and superoxide (B77818) anion radicals. researchgate.net Derivatives lacking hydroxyl groups exhibit minimal to no antioxidant activity. researchgate.net

One study isolated 5,8-dihydroxycoumarin from sweet grass (Hierochloë odorata L.) and confirmed its strong radical scavenging capacity in both DPPH and ABTS assays, showing a clear linear dose-dependent response. nih.govresearchgate.net This analogue also proved effective in reducing the ferric ion to the ferrous ion in the Ferric Reducing Antioxidant Power (FRAP) assay, with a value of 577 ± 0.0 mg/g in Trolox equivalents. nih.gov The Oxygen Radical Absorbance Capacity (ORAC) assay, which measures the capacity to quench peroxyl radicals, is another relevant test, though specific ORAC values for many dihydroxycoumarins are not as widely reported as DPPH or ABTS results. ku.ac.thnih.gov

Table 1: In Vitro Antioxidant Activity of Dihydroxycoumarin Analogues

Compound Assay Activity Metric Result Source
5,8-Dihydroxycoumarin DPPH IC50 0.0185% researchgate.net
5,8-Dihydroxycoumarin ABTS IC50 0.028% researchgate.net
7,8-Dihydroxy-4-methylcoumarin DPPH Scavenging Most Effective researchgate.net
Esculetin (6,7-dihydroxycoumarin) DPPH Scavenging Highly Effective researchgate.net

Note: "Most Effective" indicates the compound was among the top performers in a comparative study.

Cellular Antioxidant Mechanisms

Beyond direct radical scavenging, dihydroxycoumarins exert antioxidant effects within cells by modulating key protective pathways. A primary mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govnih.gov Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). nih.gov In the presence of oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and initiates the transcription of a suite of antioxidant and cytoprotective genes. nih.gov

Coumarins such as daphnetin (B354214) (7,8-dihydroxycoumarin) and esculetin (6,7-dihydroxycoumarin) have been identified as potent activators of the Nrf2 pathway. nih.govmdpi.com This activation enhances the cellular defense system against oxidative injury. nih.gov The antioxidant effect of these compounds in cellular models is therefore not just a result of direct chemical interaction with radicals, but also of their ability to upregulate the cell's own defense machinery, including enzymes like superoxide dismutase and glutathione (B108866) peroxidase. mdpi.comnih.gov This modulation of endogenous antioxidant systems is a crucial aspect of their protective effects against oxidative stress-related pathologies. mdpi.com

Anti-Inflammatory Effects

The antioxidant activities of dihydroxycoumarins are closely linked to their anti-inflammatory effects, as oxidative stress is a key driver of inflammation. nih.gov These compounds can suppress inflammatory responses by inhibiting the production of inflammatory mediators and modulating the signaling pathways that orchestrate inflammation. nih.govnih.gov

Modulation of Inflammatory Mediators and Pathways (in vitro and in vivo preclinical models)

Dihydroxycoumarin analogues have been shown to effectively suppress the production of key inflammatory mediators in preclinical models. In studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a standard in vitro model for inflammation, several dihydroxycoumarin derivatives demonstrated potent inhibitory effects on nitric oxide (NO) production. nih.gov One of the most potent compounds tested was a 6-acyl-5,7-dihydroxycoumarin derivative, which inhibited NO production with an IC50 value of 7.6 μM. nih.gov

Further mechanistic studies have revealed that these compounds can downregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for producing NO and prostaglandins (B1171923), respectively. researchgate.net For example, 6,7-dihydroxy-4-methylcoumarin significantly reduced the expression of iNOS and COX-2 in LPS-stimulated macrophages. researchgate.net

The anti-inflammatory action of these coumarins extends to the modulation of pro-inflammatory cytokines. The same 6,7-dihydroxy-4-methylcoumarin was found to decrease the levels of interleukin-1β (IL-1β) and interleukin-6 (IL-6) in a dose-dependent manner. researchgate.net This suppression of inflammatory mediators is achieved by interfering with major inflammatory signaling cascades, such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways. nih.govresearchgate.net By reducing the phosphorylation of key proteins like ERK and p38-MAPK and preventing the degradation of IκB-α (an NF-κB inhibitor), these coumarins effectively halt the inflammatory signaling process. researchgate.net

In vivo studies corroborate these findings. Oral administration of esculetin and 4-methylesculetin (B191872) showed protective effects in a rat model of intestinal inflammation by boosting antioxidant defenses and, in the case of 4-methylesculetin, reducing myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration. mdpi.com

Enzyme Inhibition Studies (e.g., COX, LOX)

The anti-inflammatory properties of dihydroxycoumarins are also attributable to their direct inhibition of enzymes in the arachidonic acid cascade, namely cyclooxygenases (COX) and lipoxygenases (LOX). nih.govsciety.org These enzymes are responsible for the synthesis of prostaglandins and leukotrienes, which are potent inflammatory mediators. sciety.org

Several dihydroxycoumarins have demonstrated significant inhibitory activity against lipoxygenase. nih.gov In one study, daphnetin (7,8-dihydroxycoumarin) was highlighted as a particularly effective inhibitor of leukotriene B4 (LTB4) production, which is a product of the 5-LOX pathway. nih.gov The ability of coumarins to inhibit both COX and LOX pathways is of significant therapeutic interest. nih.gov Dual inhibition can provide a broader spectrum of anti-inflammatory action and may circumvent some of the side effects associated with selective COX-2 inhibitors, which can shunt arachidonic acid metabolism towards the pro-inflammatory LOX pathway. sciety.org While many studies focus on LOX inhibition, the inhibition of COX enzymes by various coumarin derivatives has also been reported, suggesting a dual-inhibitor potential for this class of compounds. mdpi.comresearchgate.net

Antiproliferative and Cytotoxic Activities in Cancer Cell Lines

A growing body of evidence indicates that coumarin derivatives, including dihydroxy-analogues, possess significant antiproliferative and cytotoxic effects against various cancer cell lines. The structure-activity relationship appears to be critical, with the 6,7-dihydroxy moiety of esculetin being identified as important for its antiproliferative activity. nih.gov

Studies have evaluated a range of coumarin analogues against different human cancer cell lines. Esculetin, for instance, has demonstrated inhibitory activity against lung carcinoma (A549), mouse melanoma (B16), and human T-cell leukemia (CCRF-HSB-2), among others. nih.gov Analysis of its effect on the cell cycle revealed that it can induce cell cycle arrest at different phases depending on the concentration used. nih.gov Other hydroxylated coumarin derivatives have also shown promise. For example, 6-hydroxy-coumarin-3-carboxylic acid complexed with silver showed dramatically enhanced cytotoxicity. capes.gov.br

The cytotoxic mechanisms of these compounds are varied. In addition to inducing cell cycle arrest, some coumarin derivatives have been shown to trigger apoptosis (programmed cell death). nih.gov The specific efficacy and potency, often measured as the half-maximal inhibitory concentration (IC50), vary depending on the specific coumarin analogue and the cancer cell line being tested. nih.govnih.gov

Table 2: Antiproliferative/Cytotoxic Activity of Coumarin Analogues in Cancer Cell Lines

Compound Analogue Cancer Cell Line Activity Metric Result Source
Esculetin A549 (Lung Carcinoma) Inhibition 38.3% at 400 µM nih.gov
Esculetin B16 Melanoma 4A5 Inhibition 41.5% at 400 µM nih.gov
Esculetin CCRF-HSB-2 (T-cell Leukemia) Inhibition 56.4% at 400 µM nih.gov
Esculetin TGBC11TKB (Gastric Cancer) Inhibition 51.5% at 400 µM nih.gov
4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate A549 (Lung Cancer) LD50 48.1 µM nih.gov
4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate CRL 1548 (Liver Cancer) LD50 45.1 µM nih.gov

Note: The activity of Compound 8 in RAW 264.7 cells reflects its anti-inflammatory, not direct antiproliferative, potential but is included for its potency.

Mechanisms of Apoptosis Induction

The induction of apoptosis, or programmed cell death, is a critical mechanism for the elimination of damaged or cancerous cells. Research into coumarin and isocoumarin (B1212949) derivatives has revealed their potential to trigger this process through various cellular pathways. While direct studies on 3,8-Dihydroxy-2H-1-benzopyran-2-one are limited, investigations into its analogues provide significant insights into the pro-apoptotic capabilities of this class of compounds.

Coumarin derivatives have been shown to induce apoptosis in breast cancer models. nih.govnih.gov For instance, studies on novel synthetic coumarin derivatives, such as 2-amino-4-(4-(2-hydroxyethoxy)-3-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]coumarin-3-carbonitrile and 2-amino-4-(4-hydroxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]coumarin-3-carbonitrile, demonstrated a significant increase in apoptosis in a mouse model of breast cancer. nih.govderpharmachemica.com The mechanism of action involves the modulation of key apoptosis-related genes. These compounds were found to alter the expression levels of BCL-2, an anti-apoptotic protein, and caspase-9, an initiator caspase in the intrinsic apoptotic pathway. nih.govnih.gov The activation of caspase-9 leads to a cascade that includes the cleavage of downstream executioner caspases like caspase-3, ultimately leading to cell death. nih.gov

Furthermore, the isocoumarin analogue 185322 has been found to induce an apoptotic response in multiple myeloma (MM) cells. nih.gov This induction of apoptosis is a consequence of mitotic failure, highlighting a link between cell cycle disruption and the initiation of programmed cell death. nih.gov The process involves an increase in the phosphorylation of Bcl-2, which is consistent with the disruption of mitosis and subsequent apoptosis. nih.gov

Another related compound, 7,8-Dihydroxy-4-methylcoumarin, has been reported to induce apoptosis by downregulating the expression of proteins such as p53, Bax, and p21, while upregulating c-Myc protein. nih.gov This demonstrates the diverse molecular targets through which coumarin derivatives can exert their pro-apoptotic effects. The antifungal activity of coumarin against Candida albicans has also been linked to the induction of apoptotic features, including phosphatidylserine (B164497) externalization, DNA fragmentation, and nuclear condensation, which are mediated by the release of cytochrome c and metacaspase activation. frontiersin.orgnih.gov

Cell Cycle Arrest Pathways

The regulation of the cell cycle is a crucial process in cell proliferation, and its disruption is a hallmark of cancer. Certain isocoumarin and coumarin analogues have demonstrated the ability to interfere with the cell cycle, leading to arrest at specific phases and thereby inhibiting tumor cell growth.

An isocoumarin derivative, 185322, has been shown to cause a significant arrest of multiple myeloma (MM) cells in the M phase (mitosis) of the cell cycle. nih.gov This M-phase arrest is associated with a rapid decrease in tubulin assembly, which is essential for the formation of the mitotic spindle. nih.gov The disruption of mitosis ultimately triggers apoptosis in the MM cells. nih.gov

In a different mechanism, the coumarin derivative 5,7-dimethoxycoumarin was found to induce cell cycle arrest in the G0/G1 phase in both murine B16 and human A375 melanoma cell lines. nih.gov This cytostatic effect was observed to be time- and dose-dependent. The arrest in the G0/G1 phase was associated with a reduction in the activation of the mitogen-activated protein kinase (MAPK) extracellular signal-related kinase 1/2 (ERK1/2), a key signaling pathway that promotes cell proliferation and is often upregulated in cancer. nih.gov

Inhibition of Signaling Pathways (e.g., JAK2/STAT3, HIF-1)

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) and the hypoxia-inducible factor-1 (HIF-1) signaling pathways are critical for cell growth, survival, and adaptation to environmental stress, and their dysregulation is frequently implicated in cancer and inflammatory diseases. Consequently, they represent important targets for therapeutic intervention.

The JAK/STAT pathway, particularly the JAK2/STAT3 axis, is often constitutively activated in many solid tumors, including non-small cell lung carcinoma (NSCLC). capes.gov.brresearchgate.net This activation can be independent of other primary oncogenic driver mutations. capes.gov.brresearchgate.net Inhibition of the gp130/JAK2 signaling pathway has been shown to disrupt the activation of STAT3. capes.gov.brresearchgate.net While specific inhibitors are being developed, a number of natural compounds, such as curcumin (B1669340) and resveratrol, have been investigated for their ability to block STAT3 phosphorylation and its translocation to the nucleus. nih.gov

Hypoxia-inducible factor-1 (HIF-1) is a key transcription factor that allows cells to adapt to low oxygen (hypoxic) conditions, which are common in the microenvironment of solid tumors. nih.gov HIF-1 is composed of an oxygen-regulated HIF-1α subunit and a constitutively expressed HIF-1β subunit. nih.gov Under hypoxic conditions, HIF-1α is stabilized and activates the transcription of genes involved in angiogenesis, metabolic adaptation, and cell survival. nih.govmdpi.com Elevated HIF-1α expression is often correlated with poor prognosis in cancer patients, making the HIF-1 pathway an attractive target for anticancer drug development. nih.govmdpi.com Various small molecules are being screened for their ability to inhibit the HIF-1 signaling pathway. nih.gov For example, 2-(3,4-dihydroxyphenil)-ethanol (DPE), a polyphenol from olive oil, has been shown to inhibit tumor growth and angiogenesis by downregulating the HIF-1α/mPGEs-1/VEGF axis. nih.gov

While research is ongoing to identify potent inhibitors for these pathways, specific studies detailing the inhibitory activity of this compound on the JAK2/STAT3 or HIF-1 pathways are not extensively available in the current literature.

Antimicrobial Properties

Antibacterial Efficacy and Mechanisms

Isocoumarin derivatives have demonstrated notable antibacterial activity against a range of pathogens. Studies on various natural and synthetic isocoumarins reveal their potential as antibacterial agents.

For instance, a series of isocoumarin dimers and monomers isolated from the endophytic fungus Spegazzinia sp. MDCW-573 were tested for their antibacterial properties. These compounds, including spegazmarins A–L, showed inhibitory activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values ranging from 1 to 64 μg/mL. acs.org

Another study focused on dihydroisocoumarins isolated from the fungus Penicillium chrysogenum. nih.gov The isolated compounds exhibited selective antibacterial activity, primarily against Gram-positive bacteria such as Staphylococcus aureus and Bacillus licheniformis. nih.gov Notably, a chloro-dihydroisocoumarin derivative demonstrated potent activity against all tested strains with MIC values between 0.8 and 5.3 μg/mL. nih.gov The presence of a chlorine substitution appeared to enhance the bioactivity. nih.gov

The natural isocoumarin paepalantine has been reported to be active against S. aureus, Staphylococcus epidermidis, and Enterococcus faecalis. nih.gov Structural analysis suggests that the presence of a catechol-like system with two phenolic groups is important for its antimicrobial properties. nih.gov In contrast, synthetic isocoumarin thioanalogues have shown good antibacterial activity against the Gram-negative bacterium Proteus mirabilis. ingentaconnect.com Furthermore, a study on new 3,4-disubstituted and 3,4,8-trisubstituted isocoumarins found that a derivative labeled 13b displayed the highest antibacterial activity against Gram-negative bacteria. derpharmachemica.com

Table 1: Antibacterial Activity of Isocoumarin Analogues

Compound/Derivative Test Organism Activity/MIC Source
Spegazmarins A–L and known analogues Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa MIC: 1–64 μg/mL acs.org
Chloro-dihydroisocoumarin derivative Staphylococcus aureus MIC: 1.0 μg/mL nih.gov
Chloro-dihydroisocoumarin derivative Bacillus licheniformis MIC: 0.8 μg/mL nih.gov
Paepalantine Staphylococcus aureus, Staphylococcus epidermidis, Enterococcus faecalis Active nih.gov
Isocoumarin thioanalogues Proteus mirabilis Good activity ingentaconnect.com
Isocoumarin derivative 13b Gram-negative bacteria Highest activity in its series derpharmachemica.com

Antifungal Activity and Modes of Action

Coumarin and its derivatives are recognized for their significant antifungal properties against a variety of fungal species, including those pathogenic to humans and plants.

A study evaluating 40 different coumarins found that osthenol (B192027) was the most effective, showing activity against Fusarium solani (MIC of 125 µg/mL) and both Candida albicans and Aspergillus fumigatus (MIC of 250 µg/mL). nih.gov The antifungal potential of this compound was linked to the presence of a prenyl group at the C-8 position. nih.gov

The parent compound, coumarin, has demonstrated significant antifungal effects against postharvest fungi such as Lasiodiplodia spp., Botrytis spp., and Fusarium spp. hu.edu.jo Structure-activity relationship studies suggest that the α,β-unsaturated carbonyl system within the coumarin core is a crucial feature for its antifungal activity. hu.edu.jo Modifications at the C3 and C4 positions can enhance this activity, potentially by preventing metabolic degradation by the fungi. hu.edu.jo

The mechanism of antifungal action for coumarin against Candida albicans has been linked to the induction of apoptosis. frontiersin.orgnih.gov Treatment with coumarin leads to features characteristic of apoptosis, such as the externalization of phosphatidylserine, fragmentation of DNA, and condensation of the nucleus. frontiersin.orgnih.gov This process is also associated with an increase in intracellular reactive oxygen species (ROS), alterations in mitochondrial function, and the release of cytochrome c. frontiersin.orgnih.gov

Furthermore, certain coumarins isolated from Clausena excavata, such as 3-formylcarbazole, mukonal, 3-methoxycarbonylcarbazole, and 2-hydroxy-3-formyl-7-methoxycarbazole, have exhibited antifungal activity with IC50 values ranging from 2.8 to 29.3 μg/mL. thieme-connect.de In another study, a synthetic isocoumarin derivative, 6a, showed the highest antifungal and fungicidal activity against Chaetomium. derpharmachemica.com

Table 2: Antifungal Activity of Coumarin and Isocoumarin Analogues

Compound/Derivative Test Organism Activity/MIC/IC50 Source
Osthenol Fusarium solani MIC: 125 µg/mL nih.gov
Osthenol Candida albicans, Aspergillus fumigatus MIC: 250 µg/mL nih.gov
Coumarin Botrytis spp. Inhibition: 75.6%–88.9% (at ≥1.5 mM) hu.edu.jo
Coumarin Fusarium spp. Inhibition: 55.5%–78.8% (at ≥1.5 mM) hu.edu.jo
Coumarin Lasiodiplodia spp. Inhibition: 24.8%–66.4% (at ≥1.5 mM) hu.edu.jo
2-hydroxy-3-formyl-7-methoxycarbazole Not specified IC50: 2.8 μg/mL thieme-connect.de
3-methoxycarbonylcarbazole Not specified IC50: 9.5 μg/mL thieme-connect.de
3-formylcarbazole Not specified IC50: 13.6 μg/mL thieme-connect.de
Mukonal Not specified IC50: 29.3 μg/mL thieme-connect.de
Isocoumarin derivative 6a Chaetomium Highest activity in its series derpharmachemica.com

Antiviral Research (excluding clinical trials)

Preclinical studies have highlighted the potential of isocoumarin and coumarin derivatives as antiviral agents. Research in this area has explored their activity against various viruses, primarily focusing on plant and human pathogens.

Several isocoumarin derivatives isolated from the endophytic fungus Aspergillus oryzae, named oryzaeins A-D, have been investigated for their antiviral properties. nih.gov Specifically, oryzaeins A and B demonstrated moderate activity against the tobacco mosaic virus (TMV), with inhibition rates of 28.4% and 30.6%, respectively, at a concentration of 20 µM. nih.gov A broader review of fungal isocoumarins also noted that several compounds, including penicimarins and terrecoumarins, have been tested for anti-TMV activity, with some showing strong inhibition. rsc.org

In the context of human viruses, a novel isocoumarin named Strobilanthes A, isolated from the plant Strobilanthes cusia, displayed anti-influenza virus activity in vitro. nih.gov This suggests that the isocoumarin scaffold could be a promising starting point for the development of new anti-influenza drugs.

A comprehensive review on plant-derived coumarins with anti-HIV activity has summarized that these compounds can act through multiple mechanisms. mdpi.com These include the inhibition of key viral enzymes like reverse transcriptase and integrase, as well as the inhibition of cellular factors that are necessary for HIV-1 replication. mdpi.com Simple coumarins have also been shown to block the transmission of viral particles from infected cells to healthy ones. mdpi.com The anti-HIV activity is often dependent on the specific substitutions on the coumarin ring, with diterpene coumarins showing particularly high potency. mdpi.com

Neuroprotective Potential in Preclinical Models

The neuroprotective effects of this compound and its structural analogues have been a subject of growing interest in preclinical research. These compounds show promise in mitigating neuronal damage implicated in various neurodegenerative diseases.

Protection against Oxidative Stress in Neuronal Cells

Oxidative stress is a key pathological feature in many neurodegenerative disorders, leading to neuronal cell death. Dihydroxycoumarin derivatives have demonstrated significant potential in protecting neuronal cells from oxidative damage.

One notable analogue, 7,8-dihydroxy-4-((methylamino)methyl)-2H-chromen-2-one (DHC12), has been identified as a potent neuroprotective agent in models of Parkinson's disease. nih.gov This compound acts as a multifunctional chelator of Fe²⁺ and Cu²⁺, ions that are often implicated in the generation of reactive oxygen species (ROS) in the brain. nih.gov By chelating these metal ions, DHC12 helps to reduce the catalytic production of harmful free radicals. nih.gov Furthermore, DHC12 has been shown to target mitochondria, the primary site of cellular respiration and a major source of ROS. nih.gov In studies involving mitochondrial complex I inhibition, DHC12 protected both the plasma membrane and mitochondria from lipid peroxidation. nih.gov This was evidenced by a reduction in the formation of 4-hydroxynonenal (B163490) adducts, a marker of oxidative damage. nih.gov The compound also prevented the decline in mitochondrial membrane potential, a critical factor for mitochondrial health and function. nih.gov

Another related compound, 5,8-dihydroxycoumarin, has also been shown to possess strong antioxidant properties. nih.gov The radical scavenging capacity of coumarins is often correlated with the number of hydroxyl groups in their structure, and dihydroxycoumarins are particularly effective in this regard. nih.gov

CompoundModel SystemKey Findings
7,8-dihydroxy-4-((methylamino)methyl)-2H-chromen-2-one (DHC12)Cellular models of Parkinson's diseaseProtects against lipid peroxidation; Prevents decrease in mitochondrial membrane potential. nih.gov
5,8-dihydroxycoumarinChemical assays (DPPH• and ABTS•+)Demonstrates significant radical scavenging capacity. nih.gov

Modulation of Neuroinflammatory Processes

Neuroinflammation, characterized by the activation of glial cells such as microglia and astrocytes, is another critical component in the progression of neurodegenerative diseases. nih.govnih.gov Activated microglia can release a variety of pro-inflammatory mediators that contribute to neuronal damage. nih.gov

Preclinical studies suggest that dihydroxycoumarin analogues can modulate these neuroinflammatory processes. For instance, in a rat model of hepatic ischemia/reperfusion injury, which shares inflammatory pathways with neuroinflammation, 7,8-dihydroxycoumarin was found to inhibit the inflammatory response during the early stages. nih.gov This was achieved by reducing the levels of inflammatory cytokines and decreasing the nuclear release of high-mobility group box 1 (HMGB1), a key pro-inflammatory molecule. nih.gov

In the context of Alzheimer's disease, where neuroinflammation is a well-established feature, 7,8-dihydroxycoumarin has been shown to alleviate disease symptoms in a mouse model. nih.gov This effect is, in part, attributed to its ability to modulate pathways that can influence neuroinflammation. nih.gov While direct studies on this compound are limited, the activity of its analogues suggests a potential role in mitigating neuroinflammatory damage. The activation of microglia and the subsequent release of inflammatory cytokines are key targets for the therapeutic intervention of these compounds. nih.gov

Other Investigated Biological Activities (e.g., Cardioprotective, Enzyme Inhibition)

Beyond their neuroprotective potential, this compound and its analogues have been investigated for a range of other biological activities, including cardioprotective effects and enzyme inhibition.

Mechanistic Insights from Preclinical Studies

The diverse biological activities of dihydroxycoumarins stem from their ability to interact with multiple molecular targets and signaling pathways.

In the realm of cardioprotection, the mechanisms are multifaceted. Studies on related compounds suggest the involvement of key signaling pathways such as the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is crucial for cell survival and protection against apoptosis. nih.govnih.gov In a model of hepatic ischemia, 7,8-dihydroxycoumarin demonstrated a protective effect by enhancing the activation of mitogen-activated protein kinase (MAPK) and inhibiting the inflammatory response. nih.gov

For neuroprotection, the mechanisms extend beyond antioxidant activity. The analogue DHC12, for example, also inhibits the activity of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), enzymes involved in the breakdown of neurotransmitters and a source of oxidative stress in the brain. nih.gov In models of Alzheimer's disease, 7,8-dihydroxycoumarin has been found to activate the PI3K-Akt-CREB signaling pathway, which in turn promotes the expression of brain-derived neurotrophic factor (BDNF), a protein essential for neuronal survival and synaptic plasticity. nih.gov

Furthermore, coumarin derivatives have been explored as inhibitors of other enzymes. For instance, various coumarins have been identified as potent and selective inhibitors of carbonic anhydrase isoforms, such as hCA IX and XII, which are overexpressed in certain tumors. nih.gov

Biological ActivityProposed Mechanism(s)
CardioprotectionActivation of PI3K/Akt and MAPK signaling pathways; Inhibition of inflammatory response. nih.govnih.govnih.gov
NeuroprotectionIron and copper chelation; Mitochondrial protection; Inhibition of MAO-A and MAO-B; Activation of PI3K-Akt-CREB-BDNF pathway. nih.govnih.gov
Enzyme InhibitionInhibition of carbonic anhydrases (e.g., hCA IX and XII). nih.gov

In Vitro and In Vivo Model Systems

The biological activities of this compound and its analogues have been characterized using a variety of in vitro and in vivo model systems.

In Vitro Models:

Neuronal cell lines: These are used to study the direct effects of the compounds on neuronal survival, differentiation, and protection against toxins and oxidative stress.

Human lymphocytes: Utilized for in vitro genotoxicity testing, such as assessing the induction of chromosome aberrations and sister chromatid exchanges. nih.gov

Enzyme assays: Purified enzymes are used to determine the inhibitory activity and selectivity of the compounds.

In Vivo Models:

Rodent models of neurodegenerative diseases:

MPTP mouse model of Parkinson's disease: Used to evaluate the neuroprotective effects of compounds against dopamine (B1211576) neuron loss. nih.gov

Mouse models of Alzheimer's disease: Employed to assess the impact of compounds on cognitive deficits and Alzheimer's-related pathology. nih.gov

Rodent models of tissue injury:

Rat model of hepatic ischemia/reperfusion: This model is used to investigate the protective effects of compounds against inflammatory and ischemic damage. nih.gov

Other model organisms:

Drosophila melanogaster (fruit fly): Used for in vivo assessment of somatic mutations and recombination to determine genotoxic potential. nih.gov

Model SystemApplication
Neuronal cell linesStudy of neuroprotective mechanisms.
Human lymphocytesIn vitro genotoxicity assessment. nih.gov
MPTP mouse modelEvaluation of neuroprotection in Parkinson's disease. nih.gov
Alzheimer's disease mouse modelAssessment of cognitive and pathological improvements. nih.gov
Rat model of ischemia/reperfusionInvestigation of protective effects against tissue injury. nih.gov
Drosophila melanogasterIn vivo genotoxicity testing. nih.gov

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Impact of Hydroxyl Group Positions and Substituents on Biological Activity

The position and number of hydroxyl (-OH) groups on the benzopyran-2-one scaffold are primary determinants of the biological activity of coumarin (B35378) derivatives. Studies on various dihydroxycoumarins have demonstrated that the specific arrangement of these groups significantly influences their antioxidant and other biological properties.

Research on dihydroxy-4-methylcoumarins has shown that o-dihydroxycoumarins exhibit excellent antioxidant and radical scavenging activities, far superior to their m-dihydroxy and monohydroxy counterparts nih.gov. This enhanced activity is attributed to the ability of the o-dihydroxy arrangement to stabilize the phenoxy radical formed after hydrogen atom transfer, either through resonance or hydrogen bonding nih.gov. In the context of 3,8-dihydroxy-2H-1-benzopyran-2-one, the presence of two hydroxyl groups is fundamental to its activity. The hydroxyl group at the 8-position, in particular, is part of a phenolic system that can donate a hydrogen atom to scavenge free radicals.

Furthermore, the substitution at other positions on the coumarin ring can modulate its biological effects. For instance, the introduction of a phenyl ring at the 3-position and the specific placement of hydroxyl groups on the coumarin scaffold have been shown to modulate antibacterial activity nih.gov. While direct studies on this compound are limited, the principles derived from related compounds suggest that the 3- and 8-hydroxyl groups are key to its biological potential. The lipophilicity of the molecule, which can be altered by methylation of the hydroxyl groups, also plays a role in its antimicrobial activity by enhancing its ability to penetrate pathogenic cell membranes nih.gov.

A comparative study on the antioxidant efficiency of various dihydroxy-4-methylcoumarins provides valuable insights that can be extrapolated to understand the potential of this compound.

Table 1: Antioxidant Efficiency of Dihydroxy-4-methylcoumarin Isomers

CompoundHydroxyl Group PositionsRelative Antioxidant Efficiency
6,7-dihydroxy-4-methylcoumarin6,7 (o-dihydroxy)High
7,8-dihydroxy-4-methylcoumarin (B1670369)7,8 (o-dihydroxy)High
5,7-dihydroxy-4-methylcoumarin5,7 (m-dihydroxy)Moderate

Data inferred from a study on dihydroxy-4-methylcoumarins nih.gov.

Identification of Pharmacophoric Features Essential for Activity

A pharmacophore represents the essential steric and electronic features necessary for a molecule to interact with a specific biological target. For dihydroxyisocoumarins, the key pharmacophoric features are intrinsically linked to the hydroxyl groups and the lactone ring.

In the context of enzyme inhibition, such as with mushroom tyrosinase, the position of the hydroxyl group is crucial. Studies have shown that a hydroxyl group at the 3-position of the pyrone ring can lead to potent inhibition, while hydroxylation on the aromatic ring may result in the compound acting as a substrate for the enzyme nih.gov. These findings highlight the importance of the specific substitution pattern in defining the pharmacophoric profile of a coumarin derivative.

Rational Design of Potent and Selective Analogues

Rational drug design aims to develop new therapeutic agents based on a known biological target or by modifying an existing active molecule. The structural information from SAR studies of this compound and related compounds can guide the rational design of more potent and selective analogues.

For example, knowing that o-dihydroxycoumarins are potent antioxidants, new analogues can be designed to incorporate or mimic this feature. Modifications to the core structure, such as the introduction of different substituents at various positions, can be explored to enhance specific biological activities while minimizing off-target effects. The design process often involves a multidisciplinary approach that combines synthetic chemistry with computational modeling to predict the activity of new compounds before they are synthesized researchgate.net.

The development of prodrugs is another strategy in rational design. A study on a related 1H-2-benzopyran-1-one derivative showed that chemical modification to create more lipophilic prodrugs could enhance oral activity nih.gov. This approach could potentially be applied to this compound to improve its pharmacokinetic properties.

Computational Approaches to SAR/QSAR Modeling

Computational methods are invaluable tools in modern drug discovery, providing insights into the molecular interactions that govern biological activity. These approaches are widely used in the study of coumarin derivatives to build predictive SAR and QSAR models.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. This method is frequently used to study the interactions of coumarin derivatives with various protein targets. For instance, molecular docking has been employed to investigate the binding of hydroxy-3-arylcoumarins to bacterial enzymes like tyrosyl-tRNA synthetase and topoisomerase II DNA gyrase, providing a better understanding of their antibacterial mechanism nih.gov.

In another study, coumarin-based compounds were docked against proteins involved in COVID-19, with the presence of hydroxyl groups found to be accountable for high binding attractions nih.gov. These studies, while not directly on this compound, demonstrate the utility of molecular docking in identifying potential biological targets and elucidating the binding modes of dihydroxyisocoumarins. The hydroxyl groups at the 3 and 8 positions would be expected to form key hydrogen bond interactions with amino acid residues in the active site of a target protein.

Drug design can be broadly categorized into ligand-based and structure-based approaches. Ligand-based drug design is utilized when the three-dimensional structure of the biological target is unknown and relies on the knowledge of molecules that are active against that target nih.gov. QSAR and pharmacophore modeling are key components of this approach. For coumarin derivatives, ligand-based methods have been used to develop models that predict their biological activity based on their structural features nih.gov.

Structure-based drug design, on the other hand, relies on the known 3D structure of the target protein. This approach allows for the design of molecules that are complementary in shape and chemical properties to the target's binding site. Molecular docking is a primary tool in structure-based design. The principles of both ligand-based and structure-based design are integral to the rational development of new therapeutic agents based on the this compound scaffold.

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. This computational technique can be used to study the conformational changes of a ligand and its target protein upon binding, offering a more realistic representation of the molecular interactions than static docking poses.

Computational and Theoretical Studies on 3,8 Dihydroxy 2h 1 Benzopyran 2 One

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the electronic properties and reactivity of molecules. For coumarin (B35378) derivatives, these calculations can predict molecular geometries, vibrational frequencies, and electronic parameters that are crucial for understanding their biological function.

While specific DFT studies on 3,8-Dihydroxy-2H-1-benzopyran-2-one are not extensively documented in the literature, research on structurally similar hydroxycoumarins provides a strong framework for understanding its probable characteristics. For instance, DFT studies on other dihydroxycoumarins have been used to analyze their conformational possibilities and the stability imparted by intramolecular hydrogen bonds. nih.gov Such studies often reveal that the positions of hydroxyl groups significantly influence the molecule's electronic density distribution, which in turn can be correlated with its antineoplastic or antioxidant activities. nih.gov

Theoretical modeling of photophysical properties has also been applied to hydroxycoumarin derivatives, showing that the presence and position of donor groups, such as hydroxyls, can lead to lower HOMO-LUMO energy gaps, suggesting potential as fluorophores. nih.gov In the case of 4,7-dihydroxycoumarin (B595064) derivatives, DFT has been employed to investigate their degradation mechanisms in advanced oxidation processes, providing insights into their reactivity. nih.gov

Table 1: Representative Quantum Chemical Calculation Applications for Hydroxycoumarins

Calculation TypeApplicationSignificance for this compound
DFT Conformational AnalysisDetermination of stable conformers and intramolecular hydrogen bonding patterns. nih.govPrediction of the most stable three-dimensional structure and the influence of hydrogen bonding on its properties.
Frontier Molecular Orbital (HOMO-LUMO) AnalysisCalculation of energy gaps to predict chemical reactivity and electronic transitions. nih.govEstimation of its kinetic stability and potential for electronic excitation, relevant to its reactivity and potential fluorescence.
Molecular Electrostatic Potential (MEP)Mapping of electrostatic potential to identify sites for electrophilic and nucleophilic attack.Identification of reactive sites for potential interactions with biological macromolecules.
Vibrational Frequency AnalysisPrediction of infrared and Raman spectra to aid in structural characterization. academie-sciences.frAiding in the experimental identification and characterization of the compound.

Molecular Dynamics Simulations of Compound-Target Interactions

Molecular dynamics (MD) simulations serve as a "computational microscope," allowing researchers to observe the dynamic behavior of a ligand as it interacts with a biological target, such as a protein or enzyme, over time. mdpi.comchemrxiv.org This technique is invaluable for understanding the stability of ligand-protein complexes, identifying key binding interactions, and elucidating the mechanism of action of potential drugs. nih.govnih.gov

For the broader coumarin class, MD simulations have been instrumental in various drug discovery projects. Studies have successfully used MD to assess the stability of coumarin derivatives bound to targets like monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), which are relevant to neurodegenerative diseases. nih.govtandfonline.com These simulations can reveal crucial molecular interactions and confirm the stability of the compound within the active site of the enzyme. nih.govtandfonline.com In other research, MD simulations have been used to study the interactions of coumarin-based inhibitors with SARS-CoV-2 proteins and to investigate their potential as anticancer and antidiabetic agents. nih.govnih.gov

Docking: Initial placement of the compound into the binding site of a selected protein target.

System Setup: The protein-ligand complex is placed in a simulated physiological environment (water, ions).

Simulation: The system's trajectory is calculated over a period, often nanoseconds to microseconds. mdpi.comchemrxiv.org

Analysis: Evaluation of the root-mean-square deviation (RMSD) to assess stability, analysis of hydrogen bonds, and calculation of binding free energies. nih.govnih.gov

These simulations could predict how this compound might bind to and modulate the activity of various enzymes or receptors, providing a rationale for its observed or potential biological effects.

In Silico Prediction of Biological Properties

In silico methods for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties have become a standard in the early phases of drug discovery. epstem.net These predictive models help to identify compounds with favorable pharmacokinetic profiles and to flag potential liabilities, thereby reducing the likelihood of late-stage failures.

Numerous studies have applied ADMET prediction tools to libraries of coumarin derivatives. nih.govmdpi.com These analyses typically evaluate parameters based on Lipinski's rule of five (e.g., molecular weight, logP, number of hydrogen bond donors and acceptors) to assess "drug-likeness" and oral bioavailability. nih.govnih.gov Furthermore, more complex models can predict properties such as human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, plasma protein binding, and potential for hepatotoxicity or cardiotoxicity. nih.govmdpi.com

For this compound, in silico predictions would be highly valuable. Based on its structure, it is expected to comply with Lipinski's rules. General findings for hydroxycoumarins suggest that they often exhibit good oral bioavailability. nih.gov However, the introduction of multiple hydroxyl groups can also impact properties like solubility and metabolism.

Table 2: Common In Silico Predictions for Coumarin Derivatives

Predicted PropertyRelevanceGeneral Findings for Coumarins
Lipinski's Rule of FiveAssessment of drug-likeness and potential for oral bioavailability. nih.govMost simple coumarin derivatives do not violate the rule. nih.gov
Human Intestinal Absorption (HIA)Predicts the extent of absorption from the gut. epstem.netOften predicted to have high absorption. epstem.net
Blood-Brain Barrier (BBB) PermeabilityIndicates potential for activity in the central nervous system.Variable, but many coumarins are predicted to cross the BBB. nih.gov
hERG K+ Channel BlockadePredicts potential for cardiotoxicity.Some coumarin derivatives have shown potential for cardiotoxicity in predictive models. nih.gov
HepatotoxicityPredicts potential for liver damage.Generally low, but can be influenced by specific substituents. nih.gov
Bioactivity ScorePredicts potential to interact with major drug target classes (e.g., GPCRs, kinases). epstem.netVaries widely depending on the specific coumarin structure.

These predictive studies are crucial for prioritizing which coumarin derivatives, including this compound, should be advanced to more resource-intensive experimental testing.

Cheminformatics and Data Mining for Coumarin Research

Cheminformatics and data mining are powerful computational strategies for navigating the vast chemical space of natural and synthetic compounds. nih.govresearchgate.net These approaches involve the creation and analysis of large chemical databases to identify structure-activity relationships, design new compound libraries, and discover novel bioactive molecules. oup.com

In the context of coumarin research, several efforts have been made to build curated databases of coumarin derivatives and their reported biological activities. oup.com These databases serve as valuable resources for virtual screening campaigns, where large numbers of compounds are computationally evaluated for their potential to bind to a specific biological target. nih.govtandfonline.com By mining these databases, researchers can identify privileged scaffolds—molecular frameworks that are frequently associated with biological activity—and use them as starting points for new drug design efforts. nih.gov

The process often involves:

Library Creation: Assembling chemical information on a class of compounds, such as naturally occurring coumarins, from the literature and public databases. nih.govtandfonline.com

Descriptor Calculation: Computing a variety of molecular descriptors (e.g., topological, electronic, steric) for each compound in the library.

QSAR Modeling: Developing Quantitative Structure-Activity Relationship (QSAR) models that correlate the calculated descriptors with experimentally determined biological activities. nih.govtandfonline.com

Virtual Screening: Using the QSAR models or docking protocols to screen the library for compounds with predicted activity against a target of interest.

For a compound like this compound, its inclusion in such a database would allow for its systematic comparison with thousands of other coumarins. This could help to predict its likely biological activities based on the activities of structurally similar compounds and to identify potential protein targets that warrant further experimental investigation. The development of dedicated web servers and databases for specific compound classes, including coumarins, facilitates this type of large-scale data analysis and accelerates the discovery of new therapeutic leads. oup.com

Research Applications and Future Directions

3,8-Dihydroxy-2H-1-benzopyran-2-one as a Chemical Scaffold for Drug Discovery Lead Optimization (Preclinical Phase)

The process of lead optimization is a critical phase in drug discovery, where an initial hit compound is chemically modified to enhance its efficacy, selectivity, and pharmacokinetic properties. numberanalytics.combiobide.com The 2H-1-benzopyran-2-one (coumarin) nucleus, particularly with dihydroxy substitutions, serves as a "privileged scaffold." This means its structure is capable of binding to a variety of biological targets, making it an excellent starting point for developing new therapeutic agents. nih.govresearchgate.net The structural simplification of complex natural products is a recognized strategy in lead optimization to improve drug-likeness and reduce potential for adverse effects. nih.gov

In the preclinical phase, this compound and its isomers, like 4,7-dihydroxycoumarin (B595064), are used as foundational structures for creating libraries of new compounds. academie-sciences.fr Researchers systematically modify the core structure to understand the structure-activity relationships (SAR) that govern its biological effects. nih.gov For instance, derivatives of dihydroxycoumarins have been synthesized and evaluated for their anticancer properties. nih.gov By adding different chemical groups, scientists can create new molecules with improved potency against specific cancer cell lines. nih.gov

One strategy involves creating hybrids by combining the coumarin (B35378) scaffold with other pharmacologically important structures like imidazole, triazole, or thiazole (B1198619) to develop novel anticancer candidates. nih.gov For example, a series of 4,7-dihydroxycoumarin-based derivatives were synthesized and tested against various cancer cell lines, with some compounds showing significant cytotoxicity. nih.gov The most active of these, compound 8h, was found to arrest the cell cycle at the G2/M phase and inhibit tubulin polymerization, a key mechanism for fighting cancer. nih.gov These preclinical studies, which involve both in vitro (cell-based) and sometimes in vivo (animal model) testing, are essential for identifying promising candidates to move forward in the drug development pipeline. biobide.comresearchgate.net

Table 1: Examples of Dihydroxycoumarin Derivatives in Preclinical Anticancer Research
Compound ClassSpecific Derivative ExampleTarget Cancer Cell Line(s)Observed Effect/Potency (IC₅₀)Reference
Acryloylcyanohydrazone DerivativesCompound 8h (from 4,7-dihydroxycoumarin)A549, HeLa, SKNSH, MCF7IC₅₀ values from 3.42 to 31.28 µM nih.gov
Thiazolopyrazolyl Coumarin DerivativesCompounds 42a-eMCF-7IC₅₀ values from 5.41 to 10.75 µM nih.gov
Coumarin-Sulfonamide HybridsCompound 112MDA-MB-231, H357IC₅₀ values of 7.78 and 8.68 µM nih.gov
Aminophenol Derivatives3-(1-(2-hydroxyphenyl)amino) ethylidene)-2,4-dioxochroman-7-yl acetateHCT-116Most sensitive among tested derivatives academie-sciences.fr

Development of this compound as a Biochemical Probe

Biochemical probes are specialized molecules used to detect, visualize, or quantify other molecules within biological systems. The inherent fluorescence of the coumarin nucleus makes it an excellent candidate for developing such probes. rsc.org Dihydroxycoumarins, in particular, have been investigated as highly selective fluorescent probes. rsc.org

A key application is in the development of fluorimetric methods for detecting specific substances. For instance, researchers have developed a method using dihydroxycoumarins to detect 4-hydroxy-TEMPO, a molecule of biological significance, in aqueous solutions. rsc.org In these studies, certain dihydroxycoumarins demonstrated high sensitivity and selectivity. rsc.org Specifically, 6,7-dihydroxycoumarin (esculetin) was found to exhibit a strong fluorescence enhancement in the presence of 4-hydroxy-TEMPO, allowing for its quantitative determination. rsc.org This probe works by reacting with 4-hydroxy-TEMPO to form a dimer, which results in a 2.5-fold increase in fluorescence. rsc.org

The development of such probes is crucial for both research and potential clinical applications, as it allows for the real-time monitoring of specific molecules in biological samples like blood serum. rsc.org Furthermore, thiocoumarins, where an oxygen atom is replaced by sulfur, have also been developed as ratiometric fluorescent probes for detecting reactive oxygen species like hypochlorite (B82951) and singlet oxygen in living cells. mdpi.com This highlights the versatility of the core coumarin structure in creating tools for advanced biological imaging. mdpi.com

Advanced Analytical Method Development for Complex Biological Systems

To study the role and behavior of this compound and its derivatives in complex biological systems, sensitive and precise analytical methods are required. researchgate.net The challenge often lies in detecting very low concentrations of these compounds within a complex matrix like blood, urine, or cell cultures. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of coumarin derivatives. researchgate.net HPLC is often coupled with various detectors, such as Diode-Array Detection (DAD) or Mass Spectrometry (MS), to provide both quantitative data and structural confirmation. scilit.com For example, LC-MS/MS is a powerful tool used to study the metabolism of coumarin compounds in liver hepatocytes from different species, identifying the various metabolic byproducts. nih.gov

Fluorescence spectrometry is another highly sensitive method used for coumarin analysis, taking advantage of the compound's natural fluorescence. researchgate.net This technique can be used alone or in combination with HPLC. For sample preparation, especially when dealing with complex samples, techniques like molecularly imprinted solid-phase extraction (MISPE) can be employed to selectively isolate coumarins before analysis, thereby improving the accuracy and sensitivity of the method. researchgate.net The development of these advanced analytical tools is crucial for pharmacokinetic studies, metabolism research, and quality control of natural products containing these compounds. nih.govscilit.com

Exploring Novel Biosynthetic Pathways and Engineering Strategies

While many coumarins are extracted from plants, this can be inefficient and yield low quantities. nih.gov A promising alternative is to produce these valuable compounds in microbial hosts like Escherichia coli through metabolic engineering. nih.govnih.gov This involves introducing the necessary plant biosynthetic pathway genes into the microorganism and optimizing its metabolism to enhance production. nih.gov

Research into the biosynthesis of dihydroxycoumarins is an active area. nih.gov Scientists have successfully designed and implemented novel artificial pathways in E. coli to produce 4,6-dihydroxycoumarin (B1493919) de novo from a simple carbon source like glycerol. nih.gov This process involved several key steps:

Retrosynthesis Analysis: Designing potential metabolic pathways on paper.

Enzyme Screening: Identifying and testing enzymes that can perform the desired chemical reactions.

Pathway Optimization: Using strategies like rare codon optimization and protein engineering to improve the efficiency of rate-limiting steps.

Gene Regulation: Implementing inducible promoters to control the expression of pathway genes for optimal production. nih.gov

These synthetic biology strategies not only provide a more sustainable and scalable source for known dihydroxycoumarins but also open the door to producing novel derivatives that are not found in nature. nih.gov By leveraging the promiscuity of certain enzymes, it may be possible to generate a wide array of dihydroxycoumarins with unique properties for pharmaceutical or agrochemical applications. nih.gov

Emerging Research Areas for Dihydroxycoumarins

The broad biological activity of the coumarin scaffold ensures that new applications for dihydroxycoumarins continue to emerge. researchgate.net Beyond the well-established research into anticancer properties, several other areas are gaining attention.

Antimicrobial Agents: There is a growing need for new antibiotics due to widespread drug resistance. Coumarin-heterocycle conjugates have shown potential as antibacterial agents by inhibiting bacterial DNA gyrase. researchgate.net Derivatives of 4,7-dihydroxycoumarin have demonstrated activity against microorganisms like Bacillus subtilis. academie-sciences.fr

Neuroprotective Agents: Pyran-based compounds are being investigated for their potential in treating neurodegenerative conditions like Alzheimer's disease. nih.gov The ability of these structures to interact with various cellular targets makes them interesting candidates for developing drugs that could, for example, inhibit beta-secretase (BACE1) or other enzymes implicated in the disease. nih.gov

Antiviral and Anti-inflammatory Activity: Coumarins are known to possess a wide spectrum of pharmacological activities, including antiviral and anti-inflammatory effects, which remain active areas of investigation for drug development. nih.govnih.gov

Agrochemicals: Pyran derivatives have also found use as agrochemicals, including insecticides and herbicides, suggesting a potential application for specifically designed dihydroxycoumarins in agriculture. nih.gov

The continuous exploration of new derivatives and conjugates, combined with advanced screening and synthesis methods, suggests that the full potential of this compound and its related compounds is still being uncovered. researchgate.netpsu.edu

Q & A

Q. What are the validated synthetic routes for 3,8-Dihydroxy-2H-1-benzopyran-2-one, and what critical steps influence yield?

The synthesis typically involves cyclization of phenolic precursors under acidic or basic conditions. A common method starts with 2,4-dihydroxyacetophenone, followed by condensation with ethyl acetoacetate in the presence of sulfuric acid to form the coumarin backbone. Hydroxylation at the 3- and 8-positions is achieved via selective protection/deprotection strategies (e.g., using boronic acid mediators). Key challenges include avoiding over-oxidation and ensuring regioselectivity. Purity can be confirmed via LC/MS-UV (>95%) .

Q. How is the structural characterization of this compound performed?

  • NMR : The ¹H NMR spectrum shows distinct peaks for aromatic protons at δ 6.2–7.5 ppm, with hydroxyl protons (broad singlet) around δ 9.5–10.2 ppm.
  • Mass Spectrometry : ESI-MS typically displays a molecular ion peak at m/z 194.14 [M+H]⁺, with fragmentation patterns confirming hydroxyl group positions.
  • UV-Vis : Strong absorption at λmax 280–320 nm due to π→π* transitions in the conjugated coumarin system .

Q. What are the stability and storage recommendations for this compound?

The compound is stable in solid form at −20°C but degrades in solution under prolonged light exposure. For in vitro studies, dissolve in DMSO (1 mg/mL working concentration) and store aliquots at −80°C. Avoid freeze-thaw cycles to prevent precipitation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported antioxidant activity data for this compound?

Discrepancies often arise from assay interference (e.g., DMSO quenching radicals) or variability in cell models. To address this:

  • Use orthogonal assays (e.g., DPPH radical scavenging, FRAP, and cellular ROS detection).
  • Standardize solvent concentrations (<0.1% DMSO) and include internal controls like ascorbic acid.
  • Validate findings in primary cell lines rather than immortalized models to reduce metabolic variability .

Q. What experimental designs are optimal for studying its interactions with biomolecules (e.g., proteins or DNA)?

  • Fluorescence Quenching : Monitor changes in tryptophan fluorescence of serum albumin upon compound binding (Scatchard plot analysis for binding constants).
  • Molecular Docking : Use AutoDock Vina with PDB structures (e.g., BSA or DNA G-quadruplexes) to predict binding sites. Validate with ITC (isothermal titration calorimetry).
  • Circular Dichroism : Assess conformational changes in DNA/RNA upon interaction .

Q. How can bioavailability limitations be addressed in preclinical studies?

Low oral bioavailability (<20%) is attributed to poor solubility and first-pass metabolism. Strategies include:

  • Nanoformulation : Encapsulate in PLGA nanoparticles to enhance solubility and prolong circulation.
  • Prodrug Design : Introduce acetyl groups at hydroxyl positions to improve membrane permeability.
  • Pharmacokinetic Profiling : Use LC-MS/MS to track metabolites in plasma and tissues after IV/PO administration .

Q. What safety protocols are recommended given limited toxicological data?

  • Acute Toxicity : Follow OECD Guideline 423 for dose-ranging studies in rodents.
  • In Vitro Cytotoxicity : Screen in HepG2 and HEK293 cells (IC50 thresholds >100 μM).
  • PPE : Use nitrile gloves, lab coats, and NIOSH-approved respirators when handling powders to avoid inhalation .

Data Contradictions and Methodological Gaps

Q. Why do studies report conflicting results on its antimicrobial efficacy?

Variability in microbial strains (e.g., Gram-positive vs. Gram-negative), inoculum size, and culture media (e.g., cation-adjusted Mueller-Hinton broth) significantly impact MIC values. Standardize protocols per CLSI guidelines and include positive controls (e.g., ciprofloxacin) .

Q. How can researchers mitigate batch-to-batch variability in biological assays?

  • Quality Control : Use HPLC-PDA to ensure >95% purity (retention time: 8.2 min, C18 column).
  • Interlab Calibration : Share reference samples with collaborating labs to harmonize results.
  • Documentation : Report detailed synthetic conditions (e.g., solvent ratios, catalyst lots) in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.